molecular formula C15H12F3NO4S2 B2867278 1-((2,6-Difluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797143-80-6

1-((2,6-Difluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No. B2867278
CAS RN: 1797143-80-6
M. Wt: 391.38
InChI Key: UVKVFEPPAOZTGY-UHFFFAOYSA-N
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Description

Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- is a chemical compound with the molecular formula C13H7F3O and a molecular weight of 236.19 .


Synthesis Analysis

The synthesis of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- can be achieved from Fluorobenzene and 2,6-Difluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- consists of 13 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Specific chemical reactions involving Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- are not fully detailed in the sources I found .

Scientific Research Applications

Environmental Presence and Human Exposure

Studies have shown that perfluorinated compounds, which are chemically related to the query compound, are ubiquitous in the environment and have been detected in human plasma samples. For instance, a study highlighted the presence of ADONA, a replacement product for certain perfluorinated compounds, in plasma samples of German blood donors, emphasizing the widespread human exposure to these substances and their persistence in the environment (Fromme et al., 2017).

Health Implications

Research has also focused on understanding the health implications of exposure to perfluorinated compounds. For example, a study on the association of perfluorooctanoic acid (PFOA) with HDL cholesterol and circulating microRNAs in workers of a fluorochemical plant and nearby residents aimed to elucidate the biochemical and molecular changes associated with exposure to such compounds (Wang et al., 2012).

Exposure Assessment

Further studies have aimed at assessing the exposure levels of perfluorinated compounds in different populations, providing crucial data for risk assessment and management. A notable study measured the occurrence, temporal trends, and half-lives of perfluoroalkyl acids (PFAAs) in occupational workers in China, contributing valuable information on occupational exposure and the persistence of these compounds in humans (Fu et al., 2016).

Indoor Exposure and Human Health

Investigations into indoor exposure to poly- and perfluorinated compounds in office environments have also been conducted, highlighting the significance of indoor air as a potential route of human exposure to these chemicals (Fraser et al., 2012).

Mechanism of Action

The mechanism of action of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- is not specified in the sources I found .

Safety and Hazards

The safety, risk, hazard, and MSDS of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- are mentioned, but specific details are not provided .

Future Directions

The future directions of research or applications involving Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- are not specified in the sources I found .

properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S2/c16-10-4-6-11(7-5-10)24(20,21)12-8-19(9-12)25(22,23)15-13(17)2-1-3-14(15)18/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKVFEPPAOZTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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